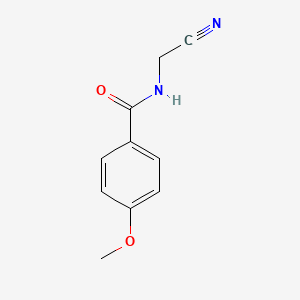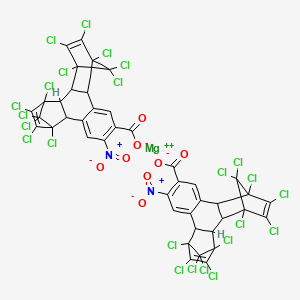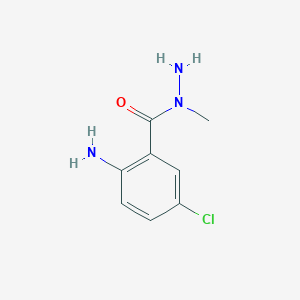
3-Phenoxy-benzylamine
Descripción general
Descripción
3-Phenoxy-benzylamine is a chemical compound that is related to Phenoxybenzamine . Phenoxybenzamine is an alpha adrenergic antagonist used to treat pheochromocytoma and episodes of hypertension and sweating . It has been used to treat hypertension and as a peripheral vasodilator .
Synthesis Analysis
The synthesis of 3-Phenoxy-benzylamine and its derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of 3-Phenoxy-benzylamine, was found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Molecular Structure Analysis
The molecular structure of 3-Phenoxy-benzylamine related compounds has been determined . For example, the crystal structure of ®-3-phenoxy-2-propanol-1-benzylammonium ®-2-phenoxypropionate [®-BAPP·®-PPA] has been determined .
Chemical Reactions Analysis
Chemical reactions involving 3-Phenoxy-benzylamine are complex and occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .
Physical And Chemical Properties Analysis
Physical properties of 3-Phenoxy-benzylamine include density, color, hardness, melting and boiling points, and electrical conductivity . A chemical property describes the ability of a substance to undergo a specific chemical change .
Aplicaciones Científicas De Investigación
Aliphatic Building Blocks
3-Phenoxy-benzylamine can be used as an aliphatic building block in organic and biomolecular chemistry . Primary aliphatic amines like 3-Phenoxy-benzylamine are ubiquitous in natural products and can be harnessed as valuable C (sp 3) synthons .
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3
3-Phenoxy-benzylamine-based inhibitors have been designed and synthesized as potential agents for prostate cancer therapeutics . These inhibitors are selective over the type 2 isozyme of 17β-HSD2 and show less than 20% inhibition when tested at 10 µM .
Csp3–H Arylation
3-Phenoxy-benzylamine can be used in the regio- and chemoselective Csp3–H arylation of benzylamines . This process involves the selective generation of the sulfur-centered radical .
Development of New Synthetic Methodologies
The compound can be used in the development of new synthetic methodologies for aliphatic deamination chemistry .
Late-stage Modifications of Bioactive Scaffolds
3-Phenoxy-benzylamine can be used in the late-stage modifications of bioactive scaffolds . This is critical to advancing the chemistry of typically unreactive aliphatic bonds .
Photochemical Strategies
3-Phenoxy-benzylamine can be used in photochemical strategies to target functionalities such as carboxylic acids, olefins, and alcohols .
Mecanismo De Acción
Target of Action
3-Phenoxy-benzylamine is a derivative of phenoxybenzamine, which is an alpha-adrenergic antagonist . The primary targets of 3-Phenoxy-benzylamine are likely to be the alpha receptors, similar to phenoxybenzamine . Alpha receptors are present in the muscle that lines the walls of blood vessels .
Mode of Action
3-Phenoxy-benzylamine, like phenoxybenzamine, likely works by blocking alpha receptors in certain parts of the body . When the receptors are blocked, the muscle relaxes and the blood vessels widen . This interaction with its targets leads to a decrease in blood pressure .
Biochemical Pathways
It’s known that there exists a mutual transformation between 3-phenoxy-benzyl alcohol and 3-phenoxy-benzylamine, which plays an important role in the biodegradation of 3-phenoxy-benzylamine . This transformation may be attributed to the self-protection of the organism involved in the degradation process .
Pharmacokinetics
The rate processes associated with the absorption, distribution, metabolism, and elimination of a drug are crucial in understanding its pharmacokinetics . These processes determine drug concentrations in body fluids, tissues, and excreta at any time from the moment of administration until elimination from the body is complete .
Action Environment
The action of 3-Phenoxy-benzylamine can be influenced by various environmental factors. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring . This suggests that the chemical environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-phenoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIFNISFRBVGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360254 | |
| Record name | 3-Phenoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxyphenyl)methanamine | |
CAS RN |
50742-37-5 | |
| Record name | 3-Phenoxy-benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1607974.png)
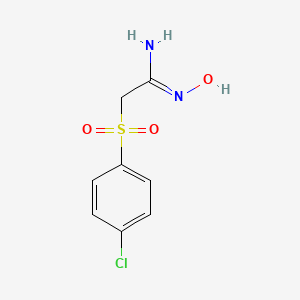
![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)
![3-Benzyl-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1607981.png)
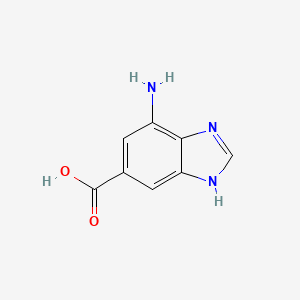
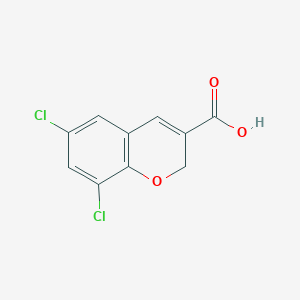
![Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B1607984.png)
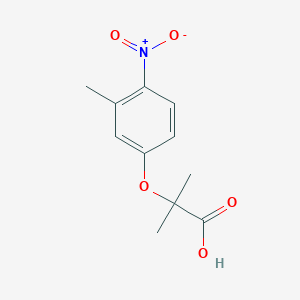
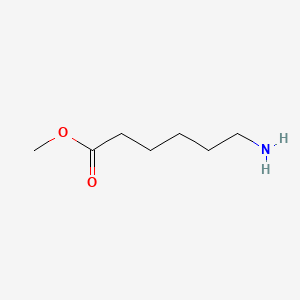
![Ethyl [(chloroacetyl)(phenyl)amino]acetate](/img/structure/B1607987.png)
